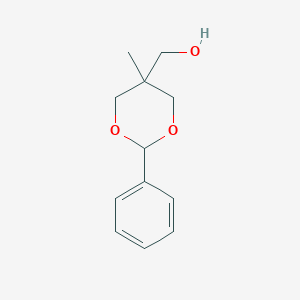
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is an organic compound with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.254 g/mol . It is characterized by a dioxane ring substituted with a phenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol typically involves the condensation of benzaldehyde with a suitable diol, such as 1,1,1-tris(hydroxymethyl)ethane, in the presence of an acid catalyst like p-toluenesulfonic acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process may involve advanced techniques such as chromatography and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (5-Methyl-2-phenyl-1,3-dioxan-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Nitro-substituted or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5-Ethyl-2-phenyl-1,3-dioxan-5-yl)methanol: Similar structure with an ethyl group instead of a methyl group.
2-Phenyl-1,3-dioxan-5-ol: Lacks the methyl group at the 5-position.
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Contains two methyl groups at the 2-position.
Uniqueness
(5-Methyl-2-phenyl-1,3-dioxan-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a phenyl group and a hydroxymethyl group allows for versatile chemical reactivity and potential biological activity.
Propiedades
Número CAS |
6103-22-6 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(5-methyl-2-phenyl-1,3-dioxan-5-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-12(7-13)8-14-11(15-9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Clave InChI |
PIUHBEUEYDRWGW-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


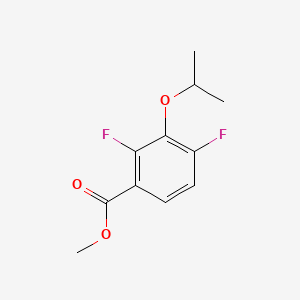
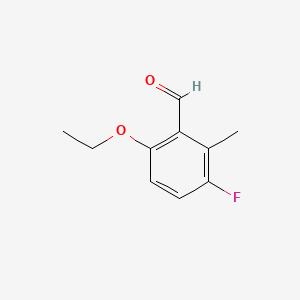

![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
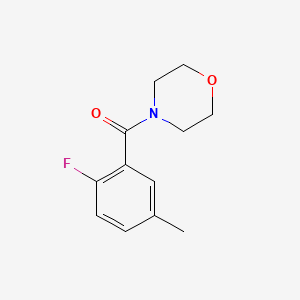
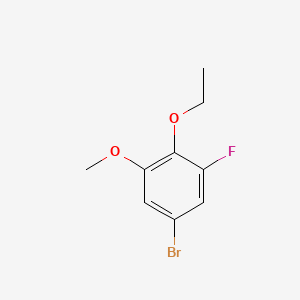
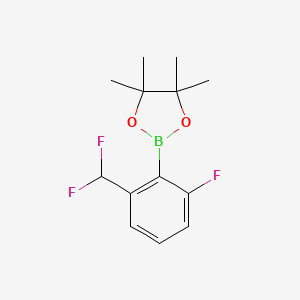
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
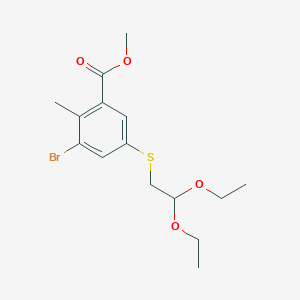
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
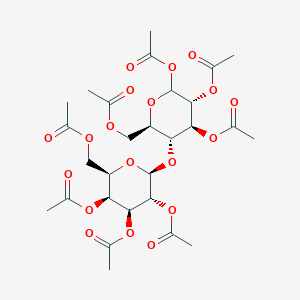
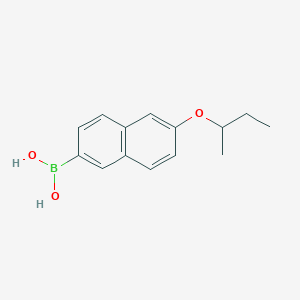
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)

